N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine

Catalog No.
S12986944
CAS No.
M.F
C30H21N
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine

Product Name

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine

IUPAC Name

N-(4-phenanthren-9-ylphenyl)naphthalen-1-amine

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H

InChI Key

FXMSUQRPTQFGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine, with the chemical formula C₃₀H₂₁N and a molecular weight of 395.49 g/mol, is a compound characterized by its complex aromatic structure. It features a naphthalene core connected to a phenyl group that is further substituted with a phenanthrene moiety. This unique arrangement contributes to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties .

The chemical reactivity of N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine is primarily influenced by its aromatic nature, which allows for electrophilic substitution reactions. The presence of the amine group enables the compound to participate in nucleophilic reactions, making it useful in synthesizing derivatives that can enhance its electronic properties. Additionally, it can undergo oxidation and reduction reactions, which are critical for tuning its electronic characteristics in various applications .

The synthesis of N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Phenanthrene Derivative: Starting from commercially available phenanthrene, it can be functionalized through electrophilic aromatic substitution to introduce the necessary substituents.
  • Coupling Reaction: The phenanthrene derivative is then coupled with naphthalen-1-amine using coupling agents such as palladium catalysts under conditions that favor cross-coupling reactions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity suitable for applications in OLEDs .

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine has significant potential in the field of organic electronics. Its applications include:

  • Organic Light Emitting Diodes (OLEDs): Due to its efficient charge transport and luminescent properties, it can be used as an emitter or host material in OLED devices.
  • Organic Photovoltaics: The compound may also find use in solar cells where efficient light absorption and charge separation are required.
  • Fluorescent Sensors: Its photophysical properties make it a candidate for developing sensors that detect specific ions or molecules based on fluorescence changes .

Interaction studies involving N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine focus on its electronic interactions within materials and devices. These studies typically examine how the compound interacts with other organic materials in OLEDs or photovoltaic cells, assessing parameters such as energy transfer efficiency and charge mobility. Understanding these interactions is crucial for optimizing device performance and stability .

Several compounds share structural similarities with N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine, including:

Compound NameStructure TypeUnique Features
4-(Phenanthren-9-yl)anilinePhenanthrene derivativeStrong electron-donating properties
N,N-Di(phenyl)-naphthalene-1-amineNaphthalene derivativeExhibits different charge transport characteristics
4-Aminophenyl-naphthaleneAmino-substituted naphthalenePotential for enhanced solubility

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine stands out due to its dual aromatic system that combines both naphthalene and phenanthrene functionalities, offering unique photophysical properties suitable for advanced electronic applications .

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

395.167399674 g/mol

Monoisotopic Mass

395.167399674 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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